molecular formula C37H46FNO6 B12399365 (2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid

(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid

Cat. No.: B12399365
M. Wt: 619.8 g/mol
InChI Key: IXXMITWXPLACAE-KIRQPFHWSA-N
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Description

The compound (2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a variety of functional groups, including a fluoro-nitrophenyl group, a carboxylic acid group, and several methyl groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The initial step typically involves the formation of the core picene structure through a series of cyclization reactions. Subsequent steps involve the introduction of the fluoro-nitrophenyl group and the carboxylic acid group through substitution and addition reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction conditions would be essential to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce carbonyl groups to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could result in a variety of substituted phenyl derivatives.

Scientific Research Applications

(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s potential pharmacological properties are being explored for the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.

    Industry: Its stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to (2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid include other picene derivatives and compounds with similar functional groups. These compounds share some chemical properties but differ in their specific structures and reactivities. The uniqueness of this compound lies in its combination of a picene core with a fluoro-nitrophenyl group and a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C37H46FNO6

Molecular Weight

619.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid

InChI

InChI=1S/C37H46FNO6/c1-32(2)28-10-11-37(7)29(35(28,5)19-22(30(32)41)16-21-8-9-23(38)17-26(21)39(44)45)27(40)18-24-25-20-34(4,31(42)43)13-12-33(25,3)14-15-36(24,37)6/h8-9,16-18,25,28-29H,10-15,19-20H2,1-7H3,(H,42,43)/b22-16+/t25-,28-,29+,33+,34-,35-,36+,37+/m0/s1

InChI Key

IXXMITWXPLACAE-KIRQPFHWSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@H]4[C@]([C@@]3(CC2)C)(CC[C@@H]5[C@@]4(C/C(=C\C6=C(C=C(C=C6)F)[N+](=O)[O-])/C(=O)C5(C)C)C)C)(C)C(=O)O

Canonical SMILES

CC1(C2CCC3(C(C2(CC(=CC4=C(C=C(C=C4)F)[N+](=O)[O-])C1=O)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C

Origin of Product

United States

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